5,7-Dodecadiyne-1,12-diol
Overview
Description
5,7-Dodecadiyne-1,12-diol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is characterized by the presence of two hydroxyl groups (-OH) attached to a twelve-carbon chain that includes two triple bonds at the 5th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadiyne-1,12-diol typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) chloride and oxygen to couple two terminal alkynes, forming a diacetylene. The resulting diacetylene is then subjected to hydration to introduce the hydroxyl groups at the terminal positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient coupling and hydration reactions .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dodecadiyne-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides
Major Products:
Oxidation: Formation of dodecadiynoic acid or dodecadiynal.
Reduction: Formation of 5,7-dodecadiene-1,12-diol or 5,7-dodecane-1,12-diol.
Substitution: Formation of 5,7-dodecadiyne-1,12-dichloride
Scientific Research Applications
5,7-Dodecadiyne-1,12-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5,7-Dodecadiyne-1,12-diol involves its ability to undergo various chemical transformations. The hydroxyl groups and triple bonds provide reactive sites for interactions with other molecules. In biological systems, it may interact with enzymes and proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Butadiyne-1,4-diol: A shorter diacetylene with similar reactivity but different physical properties.
1,6-Hexadiyne-1,6-diol: Another diacetylene with a six-carbon chain, used in similar applications.
1,8-Octadiyne-1,8-diol: An eight-carbon diacetylene, also used in organic synthesis and materials science
Uniqueness: 5,7-Dodecadiyne-1,12-diol is unique due to its longer carbon chain and the specific positioning of the triple bonds and hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Properties
IUPAC Name |
dodeca-5,7-diyne-1,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWYHOMCDKWYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#CC#CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225578 | |
Record name | 5,7-Dodecadiyne-1,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74602-32-7 | |
Record name | 5,7-Dodecadiyne-1,12-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074602327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dodecadiyne-1,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74602-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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